molecular formula C15H22F2N2O2 B3845587 2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3845587
M. Wt: 300.34 g/mol
InChI Key: OFTYOHVSVTUUCL-UHFFFAOYSA-N
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Description

2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a difluorophenyl group and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 3,4-difluorobenzyl chloride with piperazine to form 4-[(3,4-difluorophenyl)methyl]piperazine. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The difluorophenyl group can be reduced to a phenyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]acetaldehyde.

    Reduction: Formation of 2-[2-[4-[(phenyl)methyl]piperazin-1-yl]ethoxy]ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The ethoxyethanol moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(3,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]acetaldehyde

Uniqueness

2-[2-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2/c16-14-2-1-13(11-15(14)17)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTYOHVSVTUUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.